3-Hydroxy-4-methoxybenzene-1-carbothioamide
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Overview
Description
3-Hydroxy-4-methoxybenzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a hydroxy group at the 3-position, a methoxy group at the 4-position, and a carbothioamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybenzene-1-carbothioamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Hydroxy-4-methoxybenzaldehyde.
Reduction: 3-Hydroxy-4-methoxybenzene-1-amine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methoxybenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly in targeting the PI3K/Akt/mTOR signaling pathway.
Industry: Employed as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: It inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzoic acid: Similar structure but lacks the carbothioamide group.
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: A Schiff base with similar functional groups but different structural arrangement.
Uniqueness
3-Hydroxy-4-methoxybenzene-1-carbothioamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, along with the carbothioamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO2S |
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Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-hydroxy-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H9NO2S/c1-11-7-3-2-5(8(9)12)4-6(7)10/h2-4,10H,1H3,(H2,9,12) |
InChI Key |
YYVZCTGKZFTWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N)O |
Origin of Product |
United States |
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